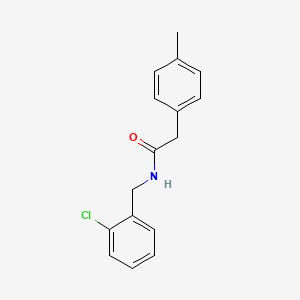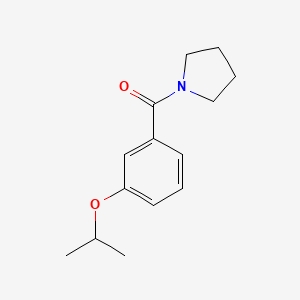
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine, also known as CPIBP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors. It has been shown to increase the release of serotonin in certain brain regions, leading to increased activation of these receptors. This results in various physiological and behavioral effects, including changes in mood, cognition, and perception.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in certain brain regions. It has also been shown to increase the release of corticotropin-releasing factor, which plays a role in the stress response. These effects suggest that this compound may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine has several advantages as a research tool. It has high affinity for the 5-HT1A and 5-HT2A receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of this compound is that it is not selective for the 5-HT1A and 5-HT2A receptors, and may bind to other receptors as well. This can make it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are several future directions for research on 1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine. One area of interest is its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Another area of interest is its use as a research tool in the study of the role of serotonin receptors in various physiological and pathological processes. Additionally, further research is needed to determine the selectivity of this compound for the 5-HT1A and 5-HT2A receptors, and to develop more selective compounds for use in research.
Méthodes De Synthèse
The synthesis of 1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine involves the reaction of 1-(2-chlorophenyl)piperazine with 4-(4-isopropylbenzyl)chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine has been studied for its potential use as a research tool in neuroscience. It has been shown to bind to serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors, with high affinity. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2/c1-16(2)18-9-7-17(8-10-18)15-22-11-13-23(14-12-22)20-6-4-3-5-19(20)21/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQNCQKGXNBITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dimethylamino)benzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5882912.png)



![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882950.png)



![3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5882998.png)

![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
![3-(4-chlorophenyl)-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5883019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)